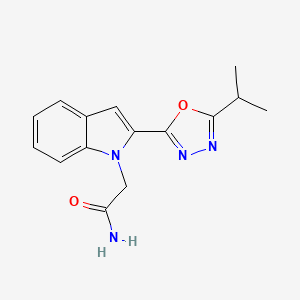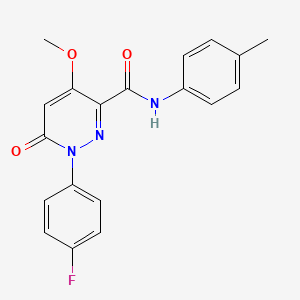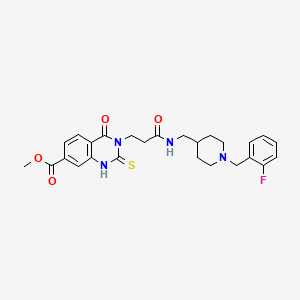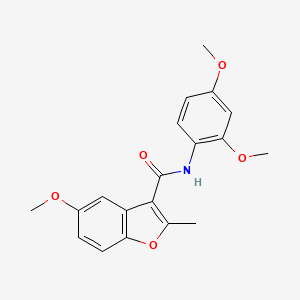
2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound featuring an indole core substituted with an oxadiazole ring and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Acetamide Group: The final step involves the acylation of the indole-oxadiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The compound can participate in substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for novel polymers.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}METHANOL
- **2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHANOL
Uniqueness
Compared to similar compounds, 2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE is unique due to its acetamide group, which can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C15H16N4O2 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
InChI |
InChI=1S/C15H16N4O2/c1-9(2)14-17-18-15(21-14)12-7-10-5-3-4-6-11(10)19(12)8-13(16)20/h3-7,9H,8H2,1-2H3,(H2,16,20) |
Clave InChI |
YBMUBXBQPQALPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B14974793.png)

![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14974798.png)
![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B14974804.png)
![1-[5-[5-(2-Naphthalenyl)-1H-pyrazol-3-yl]-2-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B14974823.png)

![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B14974832.png)
![2-bromo-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B14974838.png)
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B14974844.png)
![4-ethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14974852.png)
![N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B14974865.png)
![N-(5-acetamido-2-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14974870.png)

